![molecular formula C7H6BrN3 B1600518 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1027990-21-1](/img/structure/B1600518.png)
3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“3-(bromomethyl)pyridine” is a halogenated heterocyclic building block . Its molecular formula is C6H6BrN .
Molecular Structure Analysis
The molecular structure of “3-(bromomethyl)pyridine” can be represented by the formula CHBrN . The average mass is 172.023 Da and the monoisotopic mass is 170.968353 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(bromomethyl)pyridine” include a molecular weight of 252.94 .Scientific Research Applications
Synthesis and Diverse Applications
1H-Pyrazolo[3,4-b]pyridines, including derivatives like 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine, are versatile heterocyclic compounds with various applications, particularly in biomedical fields. These compounds exhibit a range of biological activities and are used in the synthesis of diverse chemical structures. The review by Donaire-Arias et al. (2022) discusses the synthesis methods and biomedical applications of these compounds, noting their importance in the pharmaceutical industry due to their structural diversity and biological relevance (Donaire-Arias et al., 2022).
Development of Polyheterocyclic Systems
3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for the development of new polyheterocyclic systems. The study by Abdel‐Latif et al. (2019) highlights the synthesis of various pyrazolo[3,4-b]pyridine-based heterocycles with potential antibacterial properties. This research demonstrates the compound's utility in constructing complex chemical structures with potential applications in pharmaceuticals (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Heterocyclic Synthesis
The compound has been involved in the synthesis of various heterocyclic structures. The study by Gad-Elkareem et al. (2007) emphasizes the synthesis of different pyrazolo[3,4-b]pyridine derivatives, showcasing the compound's role in constructing complex heterocyclic systems. These systems have potential applications in medicinal chemistry and drug design (Gad-Elkareem, Abdel-fattah, & Elneairy, 2007).
Applications in Anticancer Research
Organometallic complexes containing 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and investigated for their potential as anticancer agents. The study by Stepanenko et al. (2011) presents the synthesis and characterization of these complexes, highlighting their potential use in cancer treatment due to their cyclin-dependent kinase inhibitory activity (Stepanenko et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWIVRMYTGWLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443071 | |
Record name | 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
1027990-21-1 | |
Record name | 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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